Boc-his(trt)-aib-glu(otbu)-gly-OH is a complex peptide compound utilized primarily in peptide synthesis and biomedical research. This compound consists of several protected amino acids: histidine, aminoisobutyric acid, glutamic acid, and glycine. The protective groups—tert-butoxycarbonyl (Boc), trityl (Trt), and tert-butyl (OtBu)—are essential for preventing unwanted reactions during the synthesis process, allowing for controlled assembly of the peptide chain .
This compound is classified as a peptide building block, often used in solid-phase peptide synthesis (SPPS). Its structure and functionality make it integral in the development of more complex peptides for various scientific applications, particularly in the fields of drug development and chemical biology . The compound is commercially available from various suppliers, reflecting its importance in research and pharmaceutical applications .
The synthesis of Boc-his(trt)-aib-glu(otbu)-gly-OH typically employs solid-phase peptide synthesis. This method involves the following steps:
The molecular formula for Boc-his(trt)-aib-glu(otbu)-gly-OH is , with a molecular weight of approximately 825 g/mol . The structure features multiple functional groups that contribute to its stability and reactivity during synthesis.
Boc-his(trt)-aib-glu(otbu)-gly-OH undergoes several critical reactions during its synthesis:
The mechanism of action for Boc-his(trt)-aib-glu(otbu)-gly-OH primarily revolves around its ability to form peptide bonds through controlled reactions facilitated by protective groups. These groups prevent undesired side reactions, ensuring that each step in the synthesis yields the desired product. The specific pathways and targets depend on the final peptide sequence produced from this compound, which can influence various biological processes .
Boc-his(trt)-aib-glu(otbu)-gly-OH has several significant applications:
The evolution of GLP-1 therapeutics originated with the 1983 discovery of the bioactive fragment GLP-1(7-37), which demonstrated potent insulinotropic activity but was rapidly degraded in vivo by dipeptidyl peptidase-IV (DPP-4) within minutes [6] [8]. Early efforts focused on extending peptide half-life through sequential innovations:
Table 1: Key Milestones in GLP-1 Therapeutic Development
Year | Therapeutic Agent | Innovative Modification | Half-Life Extension Mechanism |
---|---|---|---|
2005 | Exenatide (Exendin-4) | Natural peptide from Heloderma suspectum venom | DPP-4 resistance via C-terminal sequence |
2010 | Liraglutide | Fatty acid acylation at Lys²⁶ | Non-covalent albumin binding |
2017 | Semaglutide | Aib², C18 diacid at Glu¹⁷ | Albumin binding + DPP-4 evasion |
2023 | Tirzepatide | Dual GLP-1/GIP receptor agonism | Enhanced glycemic control & weight loss |
Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH directly enables semaglutide’s synthetic pathway by providing the N-terminal sequence (His-Aib-Glu) with protective groups that facilitate regioselective coupling [5] [10]. This tetrapeptide segment anchors the pharmacophore critical for GLP-1 receptor (GLP-1R) activation while providing a synthetic handle for downstream modifications, such as fatty acid conjugation at Glu(OtBu) [4].
Non-proteinogenic amino acids like Aib (α-aminoisobutyric acid) serve as molecular tools to fine-tune peptide stability, conformation, and bioavailability. In Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH, Aib’s structural role is threefold:
Table 2: Impact of Non-Proteinogenic Amino Acids on Peptide Stability
Amino Acid | Helical Propensity (ΔΔG, kcal/mol) | Protease Resistance | Dominant Secondary Structure |
---|---|---|---|
Aib | -1.2 | High | 3₁₀-/α-Helix |
L-Ala | -0.8 | Moderate | α-Helix |
L-Pro | -0.3 | High | Polyproline helix |
The Boc and Trt groups further enhance synthetic efficiency: Boc (t-butyloxycarbonyl) shields the N-terminal amine and His-imidazole ring, while Trt (trityl) protects against side reactions during solid-phase synthesis [7] . Orthogonal deprotection (Boc: 95% TFA; Trt: 50% TFA/DCM) minimizes epimerization at chiral centers to <1% [7].
This tetrapeptide is indispensable in synthesizing semaglutide-like therapeutics due to its dual role as a conformational stabilizer and synthetic intermediate:
Emerging applications include its use in dual/triple agonists (e.g., tirzepatide, retatrutide), where the tetrapeptide backbone provides a template for additional receptor-binding modifications [8]. Current research explores its utility beyond metabolic disorders, including neurodegenerative and cardiovascular diseases, leveraging GLP-1R’s distribution in multiple tissues [6] [8].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3